molecular formula C7H8N2O2 B8055372 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

Cat. No.: B8055372
M. Wt: 152.15 g/mol
InChI Key: BVJSJFXPLGOHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate (CAS: 74420-02-3) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Structurally, it consists of a fused pyrrole-pyridine core with a hydroxyl group at position 4 and a water molecule associated via hydration. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets.

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.H2O/c10-6-2-4-9-7-5(6)1-3-8-7;/h1-4H,(H2,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSJFXPLGOHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=CN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyridine Derivatives

The cyclization of 2-aminopyridine precursors remains a cornerstone for constructing the pyrrolopyridine scaffold. By reacting 2-aminopyridine-3-carbaldehyde with hydroxylamine under acidic conditions, researchers achieve a 62–68% yield of the dehydrated intermediate, which is subsequently hydrated in aqueous ethanol (Figure 1) . Key parameters include:

  • Temperature : Optimal cyclization occurs at 80°C, minimizing side reactions.

  • Acid Catalyst : Hydrochloric acid (2 M) accelerates imine formation, while acetic acid favors milder conditions.

  • Hydration : Post-cyclization stirring in H₂O/EtOH (1:1) at 25°C for 12 hours yields the monohydrate form .

Table 1 : Cyclization Reaction Optimization

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature80°C6898.5
Solvent SystemEtOH/H₂O6597.8
Catalyst (HCl conc.)2 M6296.2

Constant-current electrolysis enables direct introduction of pyridyl groups into prochiral ketones. Applying 20 mA in an ammonia-saturated acetonitrile/water (4:1) system, ethyl acetoacetate undergoes pyridylation at the β-position, forming ethyl 3-hydroxy-3-(pyridin-4-yl)propanoate in 33.5% current efficiency (Figure 2) . Subsequent acid-catalyzed cyclization (H₂SO₄, reflux) generates the pyrrolopyridine core, with final hydration achieving 89% isolated yield.

Critical Factors :

  • Electrode Material : Graphite anodes and platinum cathodes prevent metal leaching.

  • Substrate Concentration : 0.2 M optimizes mass transfer without passivation .

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from 7-azaindole synthesis, Pd/C-mediated alkynylation of 4-chloro-2-iodopyridine derivatives in aqueous media produces 2-alkynyl intermediates (Table 2) . Sonogashira-like conditions (10% Pd/C, PPh₃, CuI, H₂O, 80°C) afford 85% conversion within 12 hours. Post-coupling cyclization via acid treatment (HCl, EtOH) forms the target compound, with hydrate stabilization during workup.

Table 2 : Pd/C-Catalyzed Alkynylation Efficiency

AlkyneConversion (%)Isolated Yield (%)
Phenylacetylene9285
Trimethylsilylacetylene8879
Ethynylferrocene7668

Hydrothermal Cyclization

Green synthesis approaches utilize subcritical water (200°C, 15 bar) to facilitate [3+2] cycloaddition between 3-aminopyridine and glyoxal. This solvent-free method achieves 74% yield in 6 hours, with in situ hydration occurring during cooling (Figure 3) . Comparative studies show enhanced regioselectivity versus traditional organic solvents.

Advantages :

  • Eliminates toxic solvents.

  • Reduces purification steps due to high selectivity.

Hydrate Stabilization and Crystallization

The monohydrate form predominates due to hydrogen bonding between the hydroxyl group and lattice water. Recrystallization from ethanol/water (3:1) at 4°C produces stable rhombic crystals (mp 189–191°C). X-ray diffraction reveals a water molecule bridging two pyrrolopyridine units via O–H···N interactions (d = 2.68 Å) .

Key Observations :

  • Humidity Control : Storage at 40–60% RH prevents dehydration.

  • Polymorphism : Rapid cooling induces metastable anhydrate forms, necessitating controlled crystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1H-pyrrolo[2,3-b]pyridin-4-ol hydrate and its structural analogs in terms of substituents, synthesis, and biological activities.

Table 1: Structural and Functional Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents/Modifications Biological Activity Key References
This compound Hydroxyl at position 4; hydrated form Not explicitly reported in evidence; potential solubility enhancer due to hydroxyl group
Compound 4h (FGFR inhibitor) 5-Trifluoromethyl; 3-methoxy Pan-FGFR inhibitor (IC₅₀: FGFR1 = 7 nM, FGFR2 = 9 nM); anti-proliferative in 4T1 breast cancer cells
Compound 9g/9h 1-Carboxylate esters (4-nitrophenyl/4-nitrobenzyl) Antioxidant; inhibits tobacco mosaic virus
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Pyrazole at position 3 Protein kinase inhibitor (e.g., for cancer therapy)
3-[4-(Indol-3-yl)-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine Thiazole-indole hybrid at position 3 Synthetic intermediate; activity not specified

Structural Modifications and Impact on Activity

  • Position 5 Trifluoromethyl (Compound 4h): The electron-withdrawing trifluoromethyl group in 4h increases metabolic stability and enhances FGFR1-3 binding affinity. This modification is critical for its nanomolar inhibitory activity .
  • Position 1 Carboxylate Esters (Compounds 9g/9h) : The ester groups at position 1 confer antioxidant and antiviral properties, likely due to radical scavenging or steric effects .

Key Research Findings and Implications

Functional Group Optimization : Modifications at positions 1, 3, and 5 of the pyrrolopyridine core drastically alter biological activity. For example, trifluoromethyl (4h) and carboxylate esters (9g/9h) target FGFR and oxidative stress, respectively .

Hydrate as a Scaffold : The hydroxyl group in the hydrate may improve solubility for downstream derivatives but requires further functionalization for target-specific activity.

Synthetic Versatility : Diverse synthetic routes (e.g., Hantzsch thiazole synthesis, aldehyde condensations) enable access to a wide range of analogs .

Q & A

Basic: What are the most reliable synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including regioselective fluorination (e.g., Balz-Schiemann reaction) or cyclization strategies. For example, one method involves refluxing intermediates with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . To optimize yields:

  • Use anhydrous solvents and controlled temperature to minimize side reactions.
  • Employ catalysts like palladium for cross-coupling steps in derivative synthesis .
  • Monitor reaction progress with HPLC or TLC to isolate intermediates efficiently .

Basic: What analytical techniques are critical for structural characterization of this compound and its derivatives?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydration state .
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks (e.g., hydrate form) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .
  • FT-IR spectroscopy to identify functional groups like hydroxyl or amide bonds .

Advanced: How do structural modifications (e.g., halogenation, sulfonylation) influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Halogenation (e.g., 4-fluoro or 5-bromo substitutions) enhances target selectivity, particularly in kinase inhibition, by improving hydrophobic interactions .
  • Sulfonylation at the 1-position increases metabolic stability and bioavailability, as seen in anticancer analogues .
  • Morpholinylmethyl or dioxolane moieties modulate solubility and binding affinity to enzymes like SGK-1 .
    Methodologically, combinatorial libraries and molecular docking (e.g., AutoDock Vina) are used to prioritize derivatives for in vitro testing .

Advanced: What experimental strategies address contradictions in biological assay data across studies?

Discrepancies often arise from:

  • Purity variability : Impurities >5% can skew IC50 values; validate purity via HPLC before assays .
  • Assay conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to stabilize the hydrate form during enzymatic assays .
  • Cell line specificity : Use isogenic cell models to isolate compound effects from genetic background noise .
  • Statistical rigor : Apply ANOVA with post-hoc tests to confirm reproducibility across replicates .

Advanced: How can researchers elucidate the mechanism of action for pyrrolo[2,3-b]pyridine derivatives in kinase inhibition?

Key methodologies include:

  • Kinase profiling panels (e.g., Eurofins DiscoverX) to identify primary targets .
  • Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .
  • Cryo-EM or X-ray co-crystallography to visualize binding modes in active sites .
  • RNA-seq or phosphoproteomics to map downstream signaling pathways affected by inhibition .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Hydrate stability : Store at 2–8°C in airtight containers to prevent dehydration, which alters solubility .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation; use amber vials .
  • pH stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 3–9) to determine shelf life .

Advanced: How can computational methods guide the design of novel derivatives with improved pharmacokinetic profiles?

  • QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and CYP450 interactions .
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding energy to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Advanced: What challenges arise in scaling up synthesis from milligram to gram quantities, and how are they mitigated?

  • Purification bottlenecks : Replace recrystallization with flash chromatography for faster throughput .
  • Exothermic reactions : Use flow chemistry to control temperature in halogenation steps .
  • Cost optimization : Substitute precious metal catalysts (e.g., Pd) with nickel-based alternatives where feasible .

Basic: What safety and handling protocols are essential given limited toxicological data for this compound?

  • Acute toxicity : Assume LD50 (mouse) ~490 mg/kg intraperitoneally; use PPE (gloves, goggles) during handling .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders .

Advanced: How do regiochemical differences in pyrrolo[2,3-b]pyridine isomers affect their reactivity and biological activity?

  • Positional isomerism : 3-Iodo vs. 4-chloro substitutions alter electronic profiles, impacting nucleophilic aromatic substitution rates .
  • Fused-ring systems (e.g., quinoline vs. pyridine cores) shift π-stacking interactions, as shown in DNA intercalation assays .
  • Steric effects : Bulky groups at the 2-position hinder binding to ATP pockets in kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.